![molecular formula C14H15N3O3S B6570457 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide CAS No. 921542-94-1](/img/structure/B6570457.png)
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide, also known as N-MSPP, is a newly developed small molecule compound with promising therapeutic potential. N-MSPP is a sulfonamide derivative that has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and analgesic agent. N-MSPP has been found to be a potent inhibitor of the enzyme cyclooxygenase (COX)-2, which is responsible for the production of pro-inflammatory prostaglandins. N-MSPP has also been shown to inhibit the activity of other inflammatory mediators, such as nitric oxide synthase (NOS), matrix metalloproteinase (MMP), and tumor necrosis factor (TNF). In addition, N-MSPP has been found to have anti-cancer, anti-diabetic, and anti-microbial properties.
Aplicaciones Científicas De Investigación
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. This compound has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and analgesic agent. This compound has been found to be a potent inhibitor of the enzyme cyclooxygenase (COX)-2, which is responsible for the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of other inflammatory mediators, such as nitric oxide synthase (NOS), matrix metalloproteinase (MMP), and tumor necrosis factor (TNF). In addition, this compound has been found to have anti-cancer, anti-diabetic, and anti-microbial properties.
Mecanismo De Acción
- For example, inhibition of calcium ion influx prevents platelet activation, which is essential for blood clot formation .
- Pyridazinone’s effects extend to various pathways. These include:
Target of Action
Mode of Action
Biochemical Pathways
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and can be purified using column chromatography and recrystallization. This compound is a potent inhibitor of cyclooxygenase (COX)-2, which makes it an ideal compound for studying the effects of COX-2 inhibition. This compound also has anti-inflammatory, anti-oxidant, and analgesic properties, making it a potential therapeutic agent for a variety of diseases and conditions.
However, there are some limitations to using this compound in laboratory experiments. This compound has a short half-life, which means that it must be used quickly after synthesis. In addition, this compound is relatively unstable in solution and must be stored at low temperatures to maintain its potency.
Direcciones Futuras
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide has potential for further exploration in a variety of areas. This compound may be further studied for its potential therapeutic applications in a variety of diseases and conditions. This compound may also be studied for its potential to act as an anti-inflammatory, anti-oxidant, and analgesic agent. In addition, this compound may be further studied for its potential to inhibit the activity of other inflammatory mediators, such as nitric oxide synthase (NOS), matrix metalloproteinase (MMP), and tumor necrosis factor (TNF). This compound may also be studied for its potential to have anti-cancer, anti-diabetic, and anti-microbial properties. Finally, this compound may be studied for its potential to be used as an effective drug delivery system.
Métodos De Síntesis
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide is synthesized from the reaction of 4-methylbenzenesulfonyl chloride and 6-methanesulfonylpyridazin-3-yl phenol. The reaction is carried out in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) as the solvent. The reaction is typically carried out at room temperature and is complete within 2-3 hours. The product is then purified by column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-13(18)15-11-6-4-10(5-7-11)12-8-9-14(17-16-12)21(2,19)20/h4-9H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCQXYVYJNYOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

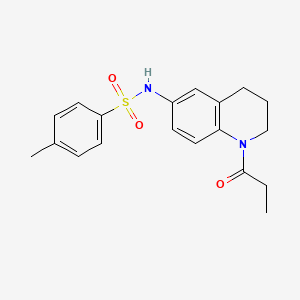
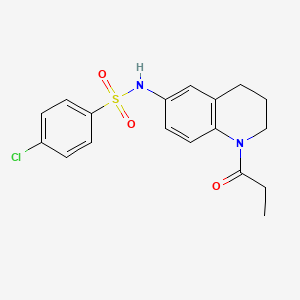
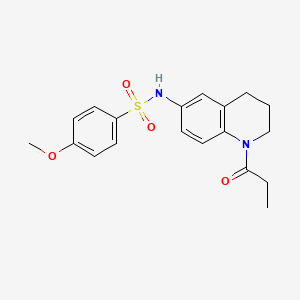
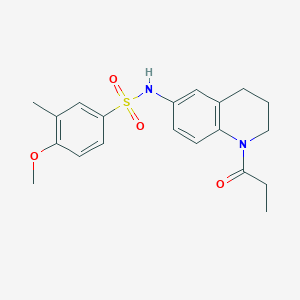
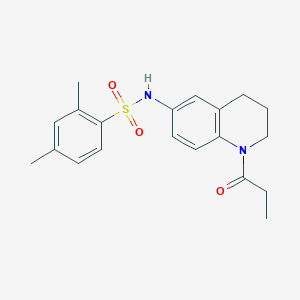
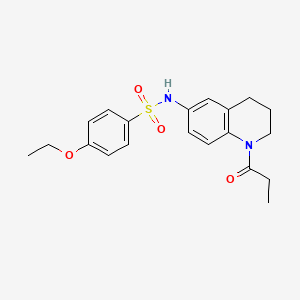
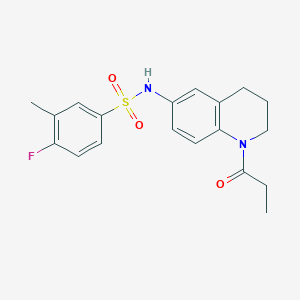
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570408.png)
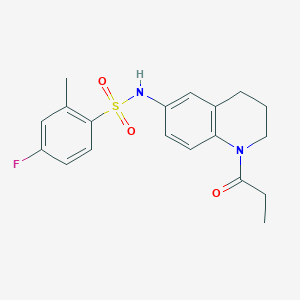
![N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6570436.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570437.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6570450.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570456.png)
![8-(2-ethylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570466.png)